molecular formula C16H16N2O B2800386 3-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile CAS No. 2320605-06-7

3-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile

Cat. No. B2800386
M. Wt: 252.317
InChI Key: DXLABPXEXYRXBD-UHFFFAOYSA-N
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Description

The compound “tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate” is similar in structure . It has an empirical formula of C12H21NO3 and a molecular weight of 227.30 .


Molecular Structure Analysis

The compound “tert-butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate” has a similar structure . Its InChI code is 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)7-12-6-8/h8-9,12H,4-7H2,1-3H3/t8-,9+ .


Physical And Chemical Properties Analysis

The compound “tert-butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate” has a molecular weight of 212.29 . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Structural Characterization

Researchers have developed methodologies for synthesizing analogs of this compound, focusing on the 8-azabicyclo[3.2.1]octane skeleton, which is a central structural motif in these molecules. For instance, a conformationally rigid analogue of 2-amino-adipic acid, incorporating the 8-azabicyclo[3.2.1]octane skeleton, was synthesized to explore the structural and conformational aspects of these compounds (Kubyshkin et al., 2009). Similarly, efforts have been made to understand the crystal structure and molecular interactions of related compounds, providing insights into their 3D conformation and potential interaction sites for further chemical modifications (Brzezinski et al., 2013).

Biological Applications and Mechanistic Studies

Some studies focus on the biological applications and mechanistic insights provided by these compounds. Although specific information on drug use and dosage is excluded, the research often aims to understand the underlying principles that govern the biological activity of these compounds. This includes the exploration of their binding affinity to various receptors or their role as intermediates in the synthesis of biologically active molecules. For example, novel azabicyclic amines have been designed as isosteres for known biologically active compounds, showing significant activity in receptor assays (Walker et al., 2008).

Synthetic Applications

The synthesis of structurally complex molecules using the 8-azabicyclo[3.2.1]octane scaffold demonstrates the utility of these compounds in organic synthesis. Researchers have developed synthetic routes to create these scaffolds with high stereocontrol, enabling the construction of molecules with precise 3D architectures. This is crucial for the development of molecules with specific biological activities or physical properties (Rodríguez et al., 2021). Another example includes the synthesis of proline analogues with a bicyclic structure, showcasing the application of these compounds in peptidomimetic synthesis and potentially leading to new therapeutic agents or materials (Casabona et al., 2007).

Safety And Hazards

The compound “tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate” has a hazard statement of H301 . This means it is toxic if swallowed .

properties

IUPAC Name

3-(3-methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-11-7-14-5-6-15(8-11)18(14)16(19)13-4-2-3-12(9-13)10-17/h2-4,9,14-15H,1,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLABPXEXYRXBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{3-Methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}benzonitrile

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